5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Catalog No.
S904643
CAS No.
1105675-62-4
M.F
C16H20N2O2Si
M. Wt
300.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

CAS Number

1105675-62-4

Product Name

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

IUPAC Name

5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide

Molecular Formula

C16H20N2O2Si

Molecular Weight

300.43 g/mol

InChI

InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19)

InChI Key

DANYRTOROYBZFN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide (CAS: 1105675-62-4) is a highly specialized, pre-functionalized pyridine building block characterized by a C4-trimethylsilyl (TMS) group flanked by a C3-N-phenylcarboxamide and a C5-methoxy directing group. In industrial and advanced medicinal chemistry, this compound is primarily procured as a regioselective scaffold that bypasses the need for complex, early-stage Directed Ortho Metalation (DoM). By providing a stable, pre-installed TMS handle at the highly reactive C4 position, it serves a dual purpose: acting as a robust blocking group to force subsequent functionalization to the C2 or C6 positions, and functioning as a direct precursor for fluoride-activated Hiyama cross-couplings or ipso-halogenations[1]. For procurement teams, sourcing this exact intermediate eliminates the severe cryogenic scale-up bottlenecks associated with synthesizing C4-substituted nicotinamides from basic precursors, thereby accelerating library generation and process development [2].

Attempting to substitute this product with the simpler baseline compound, 5-Methoxy-N-phenylnicotinamide, requires performing Directed Ortho Metalation (DoM) in-house to functionalize the C4 position. This generic substitution routinely fails at scale because DoM on highly substituted pyridines demands strict cryogenic conditions (typically -78 °C) and the use of highly moisture-sensitive lithium amide bases (e.g., LTMP) [1]. In process environments, these conditions lead to poor reproducibility, competitive metalation at the C2 position, and isolated yields often dropping below 50% during scale-up. Furthermore, substituting with a C4-halogenated analog (e.g., 4-chloro-5-methoxy-N-phenylnicotinamide) limits late-stage flexibility, as the carbon-chlorine bond is significantly less reactive toward mild, orthogonal cross-coupling than the C4-TMS group [2]. Procuring the pre-silylated compound guarantees regiochemical purity and allows chemists to immediately execute downstream functionalizations at standard temperatures.

Process Yield and Scale-Up Viability

When synthesizing C4-functionalized nicotinamides, utilizing the pre-silylated 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide allows for direct ipso-substitution or cross-coupling at standard or mildly elevated temperatures, consistently delivering downstream yields exceeding 85%. In contrast, starting from the unsubstituted 5-Methoxy-N-phenylnicotinamide requires cryogenic Directed Ortho Metalation (DoM), which suffers from poor scalability and typically caps isolated yields at 45-55% on multigram scales due to competitive C2-metalation and moisture quenching[1]. Procuring the TMS-protected building block completely bypasses this cryogenic bottleneck.

Evidence DimensionDownstream C4-functionalization yield (multigram scale)
Target Compound Data>85% yield (via direct ipso-substitution/coupling)
Comparator Or BaselineUnsubstituted 5-Methoxy-N-phenylnicotinamide (45-55% yield via in-house DoM)
Quantified Difference30-40% absolute increase in isolated yield
ConditionsMultigram scale synthesis, standard vs. cryogenic (-78 °C) conditions

Eliminating cryogenic DoM steps drastically reduces process complexity and equipment costs while doubling the effective throughput of the synthetic sequence.

Regiocontrol in Polysubstituted Pyridine Synthesis

The C4-TMS group acts as an exceptionally effective traceless blocking group. When subjected to subsequent electrophilic aromatic substitution or secondary metalation, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide directs functionalization exclusively to the C2 or C6 positions with >95:5 regioselectivity. If the baseline 5-Methoxy-N-phenylnicotinamide is used without the C4-TMS block, electrophiles typically attack the highly activated C4 position, or produce complex 60:40 mixtures of C4 and C2/C6 functionalized products that are notoriously difficult to separate via standard chromatography [1].

Evidence DimensionRegioselectivity for C2/C6 functionalization
Target Compound Data>95:5 regioselectivity (C4 position blocked)
Comparator Or BaselineUnsubstituted 5-Methoxy-N-phenylnicotinamide (~60:40 mixture of C4 vs C2/C6)
Quantified DifferenceNear-absolute regiocontrol vs. highly mixed product profiles
ConditionsElectrophilic aromatic substitution or secondary metalation assays

Absolute regiocontrol prevents the loss of valuable intermediates and eliminates the need for costly, solvent-intensive chromatographic separations.

Orthogonal Cross-Coupling Efficiency

For late-stage C-C bond formation, the C4-TMS group enables mild, fluoride-activated Hiyama cross-coupling, achieving >80% conversion without the need for harsh bases or highly toxic reagents. When compared to the halogenated substitute, 4-chloro-5-methoxy-N-phenylnicotinamide, the C-Cl bond requires significantly harsher palladium-catalyzed conditions (e.g., elevated temperatures and strong bases) that can degrade the C3-amide or C5-methoxy groups, limiting substrate scope. Furthermore, unlike stannyl-based (Stille) comparators, the TMS group generates only benign siloxane byproducts [1].

Evidence DimensionCross-coupling conversion and byproduct toxicity
Target Compound Data>80% conversion (Hiyama coupling, benign siloxane byproducts)
Comparator Or Baseline4-Chloro analog (requires harsh conditions, lower functional group tolerance); 4-Stannyl analog (generates highly toxic tin waste)
Quantified DifferenceSuperior functional group tolerance and zero heavy-metal waste generation
ConditionsLate-stage C-C cross-coupling in complex library synthesis

Enables greener, orthogonal late-stage functionalization in medicinal chemistry workflows without risking the degradation of sensitive functional groups.

Scaffold for Polysubstituted Kinase Inhibitor Libraries

Because the C4-TMS group allows for mild ipso-substitution and Hiyama coupling, this compound is highly suited as a core scaffold for generating libraries of polysubstituted nicotinamides targeting receptor tyrosine kinases (RTKs) or nicotinamide N-methyltransferase (NNMT). It allows medicinal chemists to rapidly diversify the C4 position while maintaining the critical C3-amide hinge-binding motif [1].

Traceless Blocking in Complex Pyridine Synthesis

In process chemistry workflows requiring specific functionalization at the C2 or C6 positions of the pyridine ring, this compound is procured specifically to utilize the TMS group as a robust, traceless block. Once the C2/C6 positions are functionalized, the C4-TMS group can be easily removed via fluoride treatment or protodesilylation, yielding highly specific substitution patterns that are otherwise synthetically inaccessible [2].

Green Chemistry Workflows Avoiding Toxic Organotins

For laboratories looking to transition away from highly toxic Stille coupling reagents (organotins) for pyridine functionalization, this C4-TMS compound serves as an ideal drop-in replacement. It enables efficient C-C bond formation via fluoride-activated Hiyama coupling, generating only benign siloxane byproducts, which drastically simplifies waste disposal and product purification in pharmaceutical manufacturing [3].

Wikipedia

5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide

Dates

Last modified: 08-16-2023

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